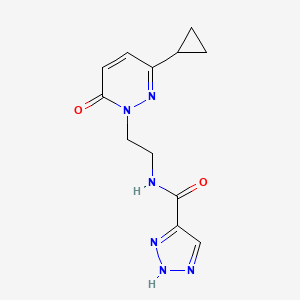
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide, also known as ITX-3, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research.
Mechanism Of Action
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of many cellular processes. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair.
Advantages And Limitations For Lab Experiments
One advantage of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is its specificity for protein kinase CK2, which makes it a useful tool for studying the role of this enzyme in cellular processes. However, N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has also been shown to have off-target effects on other kinases, which can complicate its use in lab experiments. Another limitation of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide is its low solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are many potential future directions for the study of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide. One area of research could be the development of more potent and selective inhibitors of protein kinase CK2. Another area of research could be the investigation of the role of protein kinase CK2 in different types of cancer and the potential use of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide in cancer therapy. Additionally, N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide could be studied further to determine its potential applications in other cellular processes beyond those currently known.
Synthesis Methods
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves the reaction of 2-(2-aminoethyl)indole and 2-(2-bromoethyl)thiophene with o-tolyl oxalyl chloride in the presence of triethylamine. The product is then purified using column chromatography. This method has been optimized to produce high yields of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide with minimal impurities.
Scientific Research Applications
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has been studied extensively for its potential applications in scientific research. It has been shown to inhibit the activity of protein kinase CK2, which is involved in many cellular processes including cell proliferation, apoptosis, and DNA repair. N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide has also been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-7-2-4-9-18(16)25-23(28)22(27)24-15-20(21-11-6-14-29-21)26-13-12-17-8-3-5-10-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHNEFLQGDZDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(o-tolyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Fluorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2936651.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2936654.png)
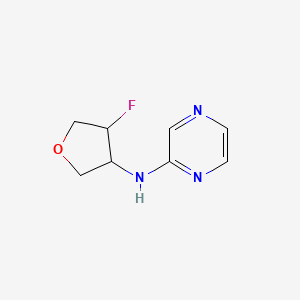
![1-{4-Methoxy-[1,4'-bipiperidine]-1'-yl}-2-(3-methylphenyl)ethan-1-one](/img/structure/B2936657.png)
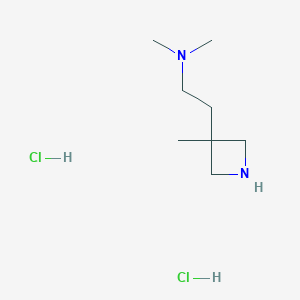
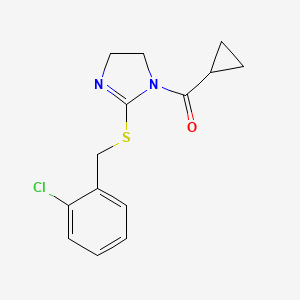
![N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2936660.png)


![N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2936664.png)
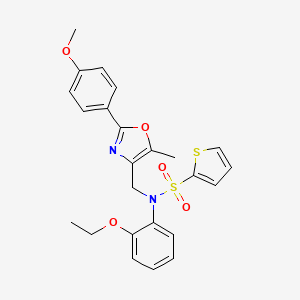
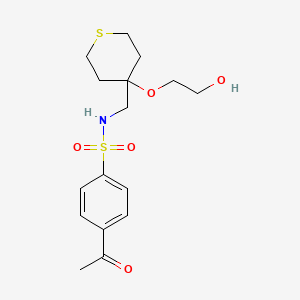
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2936672.png)
